2-(4-Amino-2-fluorophenyl)acetic acid
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Overview
Description
2-(4-Amino-2-fluorophenyl)acetic acid is a compound with the molecular formula C8H8FNO2 . It is used as a chiral derivatizing agent for determining the enantiomeric composition of chiral, nonracemic compounds .
Synthesis Analysis
The synthesis of 2-(4-Amino-2-fluorophenyl)acetic acid involves the use of 2,5-two fluoro-4-aminophenyl acetic acids, which are dissolved in a 40% fluoroboric acid solution. Sodium nitrite is then added to form a diazonium salt crude product. The diazonium salt and Sodium Fluoride are mixed for thermal degradation .
Molecular Structure Analysis
The molecular structure of 2-(4-Amino-2-fluorophenyl)acetic acid consists of a benzene ring with an amino group and a fluorine atom attached to it. The benzene ring is further connected to an acetic acid group .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(4-Amino-2-fluorophenyl)acetic acid include a density of 1.4±0.1 g/cm³, a boiling point of 352.4±27.0 °C at 760 mmHg, and a flash point of 166.9±23.7 °C. It has a molar refractivity of 41.6±0.3 cm³ and a molar volume of 123.4±3.0 cm³ .
Scientific Research Applications
Synthesis and Characterization
2-(4-Amino-2-fluorophenyl)acetic acid and its derivatives have been a subject of research primarily in the field of organic synthesis and structural characterization. For instance, the synthesis and characterization of compounds structurally related to this chemical, such as Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, have been detailed. This particular compound was synthesized and characterized using various techniques, including elemental analysis, FT-IR, thermogravimetric analysis (TGA), differential thermal analysis (DTA), UV-Visible, and single-crystal X-ray diffraction, highlighting the in-depth analytical approaches employed in understanding the chemical structure and properties of such compounds (Sapnakumari et al., 2014).
Applications in Drug Synthesis
The chemical has also been involved in the synthesis of potential pharmaceutical compounds. For example, a study focused on synthesizing 2-{[(2-Chloro-6-fluorophenyl)amino]-5-methylphenyl}acetic acid and characterizing its structure using various analytical methods. The method proposed for its synthesis was noted for being simpler, more economical, and convenient compared to previously reported methods (Liu Ying-xiang, 2007).
Protective Group in Carbohydrate Chemistry
Furthermore, derivatives of 2-(4-Amino-2-fluorophenyl)acetic acid have been utilized as protective groups in carbohydrate chemistry. A study designed and synthesized the 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) group for protection of hydroxyl groups, indicating the compound's importance in the synthesis of complex organic molecules (Spjut et al., 2010).
Chemical Synthesis and Structural Analysis
The compound and its derivatives have also been used in the synthesis and structural analysis of various other organic compounds, demonstrating the broad applications of 2-(4-Amino-2-fluorophenyl)acetic acid in chemical synthesis and analysis. For instance, structural characterization of compounds like 4-amino-3-fluorophenylboronic acid has been carried out to understand its potential use in constructing glucose sensing materials (Das et al., 2003).
Safety And Hazards
Future Directions
While there is limited information on the future directions of 2-(4-Amino-2-fluorophenyl)acetic acid, it is worth noting that indole derivatives, which are structurally similar, have been found to possess various biological activities. This suggests that 2-(4-Amino-2-fluorophenyl)acetic acid could potentially be explored for newer therapeutic possibilities .
properties
IUPAC Name |
2-(4-amino-2-fluorophenyl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2/c9-7-4-6(10)2-1-5(7)3-8(11)12/h1-2,4H,3,10H2,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OENIGBRUGRNUDR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)F)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20596334 |
Source
|
Record name | (4-Amino-2-fluorophenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20596334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Amino-2-fluorophenyl)acetic acid | |
CAS RN |
914224-31-0 |
Source
|
Record name | (4-Amino-2-fluorophenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20596334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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